molecular formula C12H13F3O2 B8797504 Methyl 2-methyl-2-(3-(trifluoromethyl)phenyl)propanoate CAS No. 254895-41-5

Methyl 2-methyl-2-(3-(trifluoromethyl)phenyl)propanoate

Cat. No. B8797504
M. Wt: 246.22 g/mol
InChI Key: DGCXNLNTJATMRV-UHFFFAOYSA-N
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Patent
US06281219B1

Procedure details

α,α-Dimethyl-(3-trifluoromethylphenyl)acetic acid methyl ester (24.6 g, 0.1 mol), acetic acid (150 ml), water (75ml) and sulfuric acid (36 g, 0.36 mol) are combined. The reaction is refluxed for 3 hours and stirred at room temperature for 3 days. The reaction is concentrated to half its original volume and added to ethyl acetate and washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 16.6 g α,α-dimethyl-(3-trifluoromethylphenyl)acetic acid as a white solid. 1H NMR CDCl3 1.63 (6H,s) 7.45-7.65 (4H, m)
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)([CH3:6])[CH3:5].C(O)(=O)C.S(=O)(=O)(O)O>O>[CH3:6][C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:14])([F:16])[F:15])[CH:8]=1)([CH3:5])[C:3]([OH:17])=[O:2]

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
COC(C(C)(C)C1=CC(=CC=C1)C(F)(F)F)=O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated to half its original volume
ADDITION
Type
ADDITION
Details
added to ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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